3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as BrCMTB and is a member of the benzothiadiazine class of compounds.
Wirkmechanismus
The mechanism of action of BrCMTB is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BrCMTB has also been found to bind to certain receptors, such as the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Biochemical and physiological effects:
BrCMTB has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. BrCMTB has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BrCMTB in lab experiments is its unique chemical structure, which allows for the investigation of its potential biological activities. However, one of the limitations is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the investigation of BrCMTB, including the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further research is also needed to elucidate its mechanism of action and to investigate its potential toxicity and side effects. Additionally, the development of novel synthetic methods for the production of BrCMTB may facilitate its use in various scientific research fields.
Synthesemethoden
The synthesis of BrCMTB involves the reaction of 3-amino-5,7-dibromo-1,2,4-benzothiadiazine 1,1-dioxide with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting product is BrCMTB, which can be purified using various methods such as crystallization, filtration, and chromatography.
Wissenschaftliche Forschungsanwendungen
BrCMTB has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Eigenschaften
CAS-Nummer |
114260-75-2 |
---|---|
Molekularformel |
C9H6Br2N2O4S2 |
Molekulargewicht |
430.1 g/mol |
IUPAC-Name |
2-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Br2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
WHNQTMBHHUCBTH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
Kanonische SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.